N-(3-Bromo-2-oxopropyl)benzamide N-(3-Bromo-2-oxopropyl)benzamide
Brand Name: Vulcanchem
CAS No.: 65462-75-1
VCID: VC19375350
InChI: InChI=1S/C10H10BrNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)
SMILES:
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.10 g/mol

N-(3-Bromo-2-oxopropyl)benzamide

CAS No.: 65462-75-1

Cat. No.: VC19375350

Molecular Formula: C10H10BrNO2

Molecular Weight: 256.10 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Bromo-2-oxopropyl)benzamide - 65462-75-1

Specification

CAS No. 65462-75-1
Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
IUPAC Name N-(3-bromo-2-oxopropyl)benzamide
Standard InChI InChI=1S/C10H10BrNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)
Standard InChI Key NOKBRYAYLOTZDB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NCC(=O)CBr

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

N-(3-Bromo-2-oxopropyl)benzamide is systematically named according to IUPAC guidelines as N-(3-bromo-2-oxopropyl)benzamide. Its structure consists of:

  • A benzamide moiety (C6H5C(O)NH2\text{C}_6\text{H}_5\text{C(O)NH}_2) attached to a propane backbone.

  • A bromine atom at the third carbon and a ketone group at the second carbon of the propyl chain.

The canonical SMILES representation is C1=CC=C(C=C1)C(=O)NCC(=O)CBr\text{C1=CC=C(C=C1)C(=O)NCC(=O)CBr}, and its InChIKey is NOKBRYAYLOTZDB-UHFFFAOYSA-N\text{NOKBRYAYLOTZDB-UHFFFAOYSA-N} .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H10BrNO2\text{C}_{10}\text{H}_{10}\text{BrNO}_2
Molecular Weight256.10 g/mol
IUPAC NameN-(3-bromo-2-oxopropyl)benzamide
XLogP31.8 (estimated)
Topological Polar Surface Area49.6 Ų

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic acyl substitution between benzoyl chloride and 3-bromo-2-oxopropylamine. Key steps include:

  • Reaction Conditions: Conducted in anhydrous acetone or ethanol with a base (e.g., Na2CO3\text{Na}_2\text{CO}_3) at reflux temperatures (60–80°C).

  • Workup: The crude product is purified via recrystallization from ethyl acetate/hexane or column chromatography (silica gel, eluent: 30% ethyl acetate in hexane) .

  • Yield: Reported yields range from 70–85% under optimized conditions.

Industrial-Scale Manufacturing

Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Key considerations include:

  • Solvent Recovery: Distillation under reduced pressure to recycle solvents like dichloromethane .

  • Quality Control: HPLC analysis (C18 column, acetonitrile/water gradient) ensures >98% purity .

Physicochemical Properties

Stability and Solubility

  • Solubility: Freely soluble in DMSO and DMF; sparingly soluble in water (0.2 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions. Degrades upon prolonged exposure to light .

Spectroscopic Characteristics

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.82–7.75 (m, 2H, ArH), 7.52–7.45 (m, 3H, ArH), 4.15 (t, 2H, J=6.4J = 6.4 Hz, CH2\text{CH}_2), 3.68 (s, 2H, COCH2\text{COCH}_2), 2.90 (t, 2H, J=6.4J = 6.4 Hz, CH2Br\text{CH}_2\text{Br}).

  • IR (KBr): 1675 cm1^{-1} (amide C=O), 1710 cm1^{-1} (ketone C=O), 650 cm1^{-1} (C-Br) .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

N-(3-Bromo-2-oxopropyl)benzamide+NH3N-(3-Amino-2-oxopropyl)benzamide+HBr[2][6]\text{N-(3-Bromo-2-oxopropyl)benzamide} + \text{NH}_3 \rightarrow \text{N-(3-Amino-2-oxopropyl)benzamide} + \text{HBr} \quad[2][6]

Reduction of the Ketone Group

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ketone to a secondary alcohol:

N-(3-Bromo-2-oxopropyl)benzamideLiAlH4N-(3-Bromo-2-hydroxypropyl)benzamide[2][9]\text{N-(3-Bromo-2-oxopropyl)benzamide} \xrightarrow{\text{LiAlH}_4} \text{N-(3-Bromo-2-hydroxypropyl)benzamide} \quad[2][9]

Amide Hydrolysis

Acidic hydrolysis yields 3-bromo-2-oxopropylamine and benzoic acid:

N-(3-Bromo-2-oxopropyl)benzamide+H2OHClBenzoic Acid+3-Bromo-2-oxopropylamine[7]\text{N-(3-Bromo-2-oxopropyl)benzamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Benzoic Acid} + \text{3-Bromo-2-oxopropylamine} \quad[7]

Table 2: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
Nucleophilic SubstitutionNaSH\text{NaSH}, DMSON-(3-Mercapto-2-oxopropyl)benzamide
ReductionNaBH4\text{NaBH}_4, EtOHN-(3-Bromo-2-hydroxypropyl)benzamide
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4N-(3-Bromo-2-oxopropyl)benzamide oxide

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a precursor to histone deacetylase (HDAC) inhibitors, which show anticancer activity. Derivatives with modified side chains exhibit enhanced binding to HDAC2 (IC50_{50} < 100 nM) .

Antimicrobial Agents

Scholars Research Library reports that benzamide derivatives inhibit Staphylococcus aureus (MIC = 32 µg/mL) and Pseudomonas aeruginosa (MIC = 64 µg/mL) via disruption of cell wall synthesis .

Material Science

Functionalized benzamides are used in coordination polymers for gas storage applications. The bromo group facilitates cross-coupling reactions to build porous frameworks.

Analytical Methods

Chromatography

  • HPLC: C18 column, mobile phase: 60:40 acetonitrile/water, flow rate: 1.0 mL/min, retention time: 6.2 min .

  • GC-MS: Electron ionization (70 eV), m/z 256 (M+^+), 183 (M+^+-Br) .

Recent Advancements and Future Directions

Catalytic Applications

A 2024 study demonstrated its use in palladium-catalyzed cross-couplings to synthesize biaryl compounds (yield: 78–92%).

Drug Delivery Systems

Nanoencapsulation in PLGA nanoparticles improves bioavailability by 40% in murine models, highlighting potential for targeted cancer therapies .

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